4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (hereafter referred to as the "target compound") is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its molecular formula is C₁₅H₁₂BrN₅OS, with a molecular weight of 390.26 g/mol . It is synthesized via condensation of 4-amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol with 3-bromobenzaldehyde under reflux in acetic acid .
Properties
CAS No. |
478255-50-4 |
|---|---|
Molecular Formula |
C16H13BrN4S |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13BrN4S/c1-11-4-2-6-13(8-11)15-19-20-16(22)21(15)18-10-12-5-3-7-14(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
HBAGGUVKZBRULM-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole-5(4H)-thione Core
The foundational step involves synthesizing 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (5 ), a key intermediate. Two primary approaches are documented:
Hydrazide Cyclization Method
-
Esterification : m-Toluic acid is esterified using methanol under microwave irradiation (600 W, 5–10 min) to yield methyl m-toluate.
-
Hydrazinolysis : The ester reacts with hydrazine monohydrate in ethanol under reflux (4–6 h) to form m-tolylhydrazide.
-
Thiosemicarbazide Formation : The hydrazide reacts with carbon disulfide (CS₂) in alkaline ethanol (4N NaOH, reflux, 6 h) to generate potassium dithiocarbazinate.
-
Cyclization : Acidification with HCl (pH 2–3) induces cyclization to form 5 .
Reaction Conditions :
Direct Thiosemicarbazide Route
An alternative employs m-tolyl isothiocyanate and hydrazine hydrate in ethanol (reflux, 4 h), followed by cyclization in 4N NaOH (reflux, 2 h). This method bypasses esterification but requires stringent pH control.
Condensation with 3-Bromobenzaldehyde
The intermediate 5 undergoes Schiff base formation with 3-bromobenzaldehyde to install the benzylideneamino group. Two catalytic systems are prevalent:
Acid-Catalyzed Condensation
Microwave-Assisted Synthesis
-
Procedure : Reactants in ethanol with acetic acid are irradiated (300 W, 80°C, 15–20 min).
-
Advantages :
Mechanistic Insight : The reaction proceeds via nucleophilic attack by the amino group of 5 on the electrophilic aldehyde carbon, followed by dehydration to form the imine (Schiff base).
Optimization of Reaction Parameters
Solvent and Catalysis
Temperature and Time
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
Comparative Analysis of Methodologies
| Parameter | Hydrazide Cyclization | Microwave-Assisted |
|---|---|---|
| Total Time | 12–14 h | 1.5 h |
| Yield of Final Product | 78–84% | 88–92% |
| Solvent Consumption | 150 mL/g | 50 mL/g |
| Side Products | <5% | <2% |
Key Findings :
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Structural Characterization
The compound’s structure is confirmed by spectroscopic and crystallographic methods.
Key Features :
-
Functional Groups :
X-ray Diffraction Data :
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Z (Molecules per Unit Cell) | 2 |
| Dihedral Angle (Triazole-Benzene) | ~8–13° |
| Intramolecular Hydrogen Bonds | O–H·N, C–H·S |
| π–π Stacking | Present in crystal packing . |
Reactivity
Chemical Transformations :
-
Hydrolysis :
-
Coordination Chemistry :
-
Substitution Reactions :
-
Bromine in the benzylidene group may participate in nucleophilic aromatic substitution under specific conditions.
-
Biological Reactivity :
-
Antimicrobial Activity : Triazole-thione derivatives often exhibit antibacterial properties, attributed to interactions with enzymes like DNA gyrase .
-
Anticancer Potential : The thione group may enhance reactivity toward biological targets.
Key Research Findings
-
Structural Rigidity : The planar triazole-thione core and twisted aryl groups contribute to stability .
-
Biological Synergy : Combinations with β-lactams enhance activity against drug-resistant bacteria .
-
Diversity in Substituents : Halogen (Br, Cl) and alkyl (m-tolyl) substituents modulate reactivity and bioactivity .
Scientific Research Applications
Antibacterial Applications
Research indicates that triazole derivatives exhibit significant antibacterial activity. The compound has been studied for its efficacy against various bacterial strains:
-
Mechanism of Action :
- The triazole ring structure is known to inhibit bacterial growth by interfering with nucleic acid synthesis and disrupting cell wall integrity. Studies have shown that compounds with bromine substitutions enhance antibacterial activity due to increased lipophilicity and better membrane penetration .
-
Case Studies :
- A study demonstrated that derivatives of 1,2,4-triazoles showed potent activity against Bacillus subtilis, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .
- Another research highlighted that the introduction of specific substituents on the triazole ring significantly improved antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antifungal Applications
The compound has also been evaluated for antifungal properties:
- Efficacy Against Fungal Strains :
- Research Findings :
Antitubercular Activity
Recent studies have identified 1,2,4-triazole derivatives as potential candidates for treating tuberculosis:
- Mechanism of Action :
- Case Studies :
Summary of Research Findings
| Application | Efficacy | Notable Findings |
|---|---|---|
| Antibacterial | Effective against Bacillus subtilis | MIC comparable to ceftriaxone; enhanced by bromine |
| Antifungal | Active against Candida albicans | Synergistic effects with other antifungals |
| Antitubercular | Inhibits Mycobacterium tuberculosis | Promising against drug-resistant strains |
Mechanism of Action
The mechanism of action of 4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole-thione moiety may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 1,2,4-triazole-5-thione core is highly modular, allowing for diverse substitutions. Key structural variations among analogous compounds include:
Key Observations :
- Bulky substituents (e.g., tert-butyl, quinoline) improve bioactivity but may hinder solubility .
- The m-tolyl group in the target compound provides moderate steric hindrance compared to bulkier analogs.
Key Findings :
Comparison with Target Compound :
Physicochemical and Spectral Properties
Elemental Analysis and Spectroscopy :
- Flurbiprofen derivative 6b : Calcd: C 68.63%, H 4.76%, N 13.92%; Found: C 68.23%, H 4.75%, N 13.89% .
- Compound 6k (4-fluorobenzylidene) : IR peaks at 3176 cm⁻¹ (N-H), 1511 cm⁻¹ (C=N), 1236 cm⁻¹ (C-S) .
- Target compound : Expected IR/NMR signals align with Schiff base formation (C=N stretch ~1600 cm⁻¹; aromatic protons δ 7–8 ppm) .
Crystallography :
- Brominated analogs (e.g., 4-[(5-bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione) form stable crystals with S1–C2 bond lengths of ~1.68 Å, consistent with thione tautomers .
Biological Activity
4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antifungal applications. The unique structure of this molecule, which includes a bromobenzylidene amino group and a thione functional group, contributes to its reactivity and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of 4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is , with a molecular weight of 360.26 g/mol. The presence of the thione group enhances its biological activity by participating in various chemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.26 g/mol |
| CAS Number | 478255-50-4 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins within microbial cells. Research indicates that it disrupts cellular functions and membrane integrity by targeting various molecular pathways. The thione group is believed to play a crucial role in binding interactions with metal ions in enzymes, which can lead to inhibition of their activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione against a range of bacterial and fungal strains. The compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria as well as various fungi.
Case Study: Antimicrobial Efficacy
In a study conducted by Holla et al. (2002), derivatives of 1,2,4-triazoles were evaluated for their antimicrobial activity. The results indicated that compounds similar to 4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated potent inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 22 |
Antifungal Activity
The compound has also shown promising antifungal activity. Its mechanism likely involves the disruption of fungal cell wall synthesis and function.
Case Study: Antifungal Testing
Research published in the Journal of Medicinal Chemistry highlighted the antifungal properties of triazole derivatives. The study found that 4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione exhibited effective inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antifungal agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of 4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, it is beneficial to compare it with other triazole derivatives.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-(p-Tolyl)-1H-1,2,4-triazole-3-thione | Moderate antimicrobial activity | Lacks bromine substitution |
| 4-Chloro-benzylideneamino-3-methyltriazole | Similar antimicrobial properties | Contains chlorine instead of bromine |
| 3-Pyridinyltriazole derivatives | Enhanced anti-inflammatory effects | Incorporates pyridine |
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are optimal for preparing 4-((3-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione?
- Methodology : The compound can be synthesized via Schiff base formation by refluxing 3-bromobenzaldehyde with 3-(m-tolyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione in ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Reaction optimization includes temperature control (70–80°C), inert atmosphere (N₂/Ar), and purification via recrystallization from DMF/acetone mixtures. Oxidation/reduction steps may require agents like H₂O₂ (oxidation) or NaBH₄ (reduction) under controlled pH .
Q. How can elemental analysis, NMR, and mass spectrometry confirm the molecular structure of this compound?
- Methodology :
- Elemental analysis (CHNS) : Validates empirical formula (e.g., C₁₆H₁₂BrN₅S) with <0.3% deviation from theoretical values .
- ¹H/¹³C NMR : Key signals include imine proton (δ 8.5–9.0 ppm), aromatic protons (δ 6.8–7.8 ppm), and thione sulfur (indirectly inferred via deshielding effects) .
- Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 386.2 (calculated 385.2) confirms molecular weight .
Q. What solvent systems and chromatographic methods are suitable for purification?
- Methodology : Use polar aprotic solvents (DMSO, DMF) for dissolution, followed by gradient elution in silica gel chromatography (hexane:ethyl acetate, 3:1 to 1:2). Reverse-phase HPLC (C18 column, acetonitrile:water) resolves impurities, with retention time calibrated against standards .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and which software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths/angles. Refinement via SHELXL (for small molecules) or OLEX2 integrates hydrogen bonding (e.g., N–H⋯S, C–H⋯π) and torsional parameters. Validate with R₁ < 0.05 and wR₂ < 0.15 .
Q. What experimental and computational approaches elucidate reaction mechanisms for triazole-thione derivatization?
- Methodology :
- Kinetic studies : Monitor intermediate formation via in-situ FT-IR or UV-Vis spectroscopy.
- DFT calculations : Optimize transition-state geometries (Gaussian 09, B3LYP/6-311++G(d,p)) to predict regioselectivity in substitution reactions (e.g., bromobenzylidene vs. tolyl group interactions) .
- Isotopic labeling : Track sulfur migration using ³⁴S/³²S isotopic ratios in mass spectrometry .
Q. How do researchers address contradictory biological activity data in antimicrobial assays?
- Methodology :
- Dose-response profiling : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 0.1–100 µg/mL, using MIC/MBC assays with triplicates.
- Cytotoxicity cross-check : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to rule off-target effects.
- SAR analysis : Correlate substituent electronegativity (e.g., bromo vs. methoxy groups) with activity trends .
Q. What strategies optimize supramolecular interactions in crystal engineering of triazole-thione derivatives?
- Methodology :
- Co-crystallization : Use π-acidic co-formers (e.g., 1,3,5-trinitrobenzene) to enhance stacking interactions.
- Hirshfeld surface analysis : Quantify intermolecular contacts (C⋯Br, S⋯H) via CrystalExplorer to guide polymorph design .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
- Methodology :
- Vibrational frequency scaling : Apply scaling factors (0.96–0.98) to DFT-predicted IR spectra for direct comparison.
- NMR chemical shift corrections : Use gauge-invariant atomic orbital (GIAO) methods with solvent models (PCM for DMSO) .
- Error analysis : Calculate root-mean-square deviations (RMSD) between theoretical and experimental data to refine computational parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
